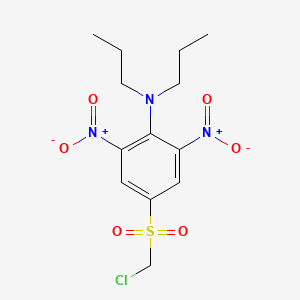
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is an organic compound with a complex structure that includes a chloromethanesulfonyl group, two nitro groups, and a dipropylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction. The final step involves the alkylation of the amine group with propyl groups to form the dipropylaniline moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or alteration of protein function, which is of interest in both pharmaceutical and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-2,6-dinitroaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dimethylaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-diethylaniline
Uniqueness
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is unique due to the presence of the dipropylaniline moiety, which can influence its chemical reactivity and biological activity. The longer alkyl chains in the dipropylaniline group can affect the compound’s solubility, stability, and interaction with biological targets compared to its dimethyl or diethyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61496-71-7 |
|---|---|
Molecular Formula |
C13H18ClN3O6S |
Molecular Weight |
379.82 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H18ClN3O6S/c1-3-5-15(6-4-2)13-11(16(18)19)7-10(24(22,23)9-14)8-12(13)17(20)21/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
PYFYKYPEFPHCCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


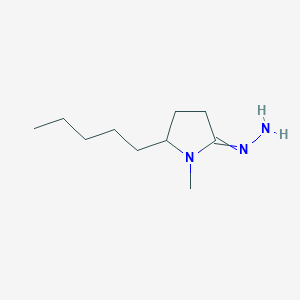
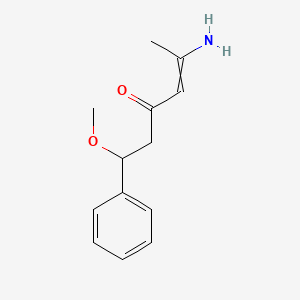
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
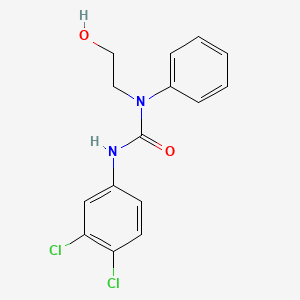
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
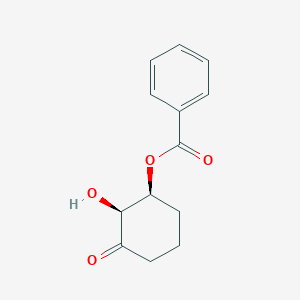


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

